4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
Overview
Description
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is a heterocyclic compound that features a triazolopyridine moiety linked to a methylaniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and inflammation.
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to the active site, thereby preventing the enzymatic activity . This results in the modulation of the downstream signaling pathways.
Result of Action
Based on the known targets, it can be inferred that the compound may have anti-inflammatory and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline typically involves the formation of the triazolopyridine core followed by its attachment to the methylaniline moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the triazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including kinase inhibitors and receptor antagonists.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A core structure similar to the target compound, used in various drug designs.
4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-methylaniline: A closely related compound with a different substitution pattern on the triazolopyridine ring.
Uniqueness
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSLMUVJUMZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in the synthesis of Tucatinib?
A: this compound is a crucial building block in the multi-step synthesis of Tucatinib [, ]. It serves as a precursor to the quinazoline core of the drug molecule. Different synthetic routes utilize this compound to ultimately construct the final structure of Tucatinib.
Q2: Can you describe a novel synthetic approach for producing this compound?
A: A recent study [] presents a practical alternative route for synthesizing this compound. This approach involves reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride, to yield the N-hydroxy-formimidamide intermediate. This intermediate is then cyclized using trifluoroacetic acid anhydride (TFAA) to produce the triazolo[1,5-a]pyridine derivative. Finally, this derivative is reacted with 4-amino-2-methylphenol in the presence of potassium carbonate and DMF to yield the desired this compound with high purity.
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